Home > Products > Screening Compounds P89084 > Amylin, human, free acid
Amylin, human, free acid -

Amylin, human, free acid

Catalog Number: EVT-247276
CAS Number:
Molecular Formula: C165H258N50O55S2
Molecular Weight: 3904.3
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Amylin, human, free acid is a peptide hormone co-secreted with insulin from the pancreatic beta cells. It plays a crucial role in glucose metabolism and regulation of appetite. Amylin is composed of 37 amino acids and is structurally similar to calcitonin, another peptide hormone. It functions to slow gastric emptying, promote satiety, and inhibit glucagon secretion, which collectively helps to maintain blood glucose levels.

Source

Amylin is synthesized in the pancreatic islets of Langerhans, specifically in the beta cells. It is released into the bloodstream alongside insulin in response to food intake, particularly after meals rich in carbohydrates.

Classification

Amylin belongs to a class of hormones known as neuroendocrine peptides. It is categorized under the family of calcitonin gene-related peptides and shares structural similarities with other peptides in this family.

Synthesis Analysis

Methods

The synthesis of human amylin can be achieved through various methods, including solid-phase peptide synthesis and recombinant DNA technology.

  1. Solid-Phase Peptide Synthesis: This method involves the sequential addition of protected amino acids to a growing peptide chain attached to a solid support. The process typically requires:
    • Amino Acid Activation: Each amino acid is activated using coupling reagents such as N,N'-diisopropylcarbodiimide.
    • Deprotection: Protecting groups on the amino acids are removed at each step to allow for further coupling.
    • Cleavage: Once the desired sequence is assembled, the peptide is cleaved from the solid support and purified.
  2. Recombinant DNA Technology: This approach involves inserting the human amylin gene into a suitable expression vector, which is then introduced into host cells (such as bacteria or yeast). The host cells produce amylin through their natural protein synthesis machinery, followed by purification processes.

Technical Details

Both methods require careful optimization of conditions such as temperature, pH, and reaction times to ensure high yield and purity of the final product. Analytical techniques like high-performance liquid chromatography and mass spectrometry are often employed to confirm the identity and purity of synthesized amylin.

Molecular Structure Analysis

Structure

Human amylin consists of 37 amino acids arranged in a specific sequence that contributes to its biological activity. The structure can be described as follows:

  • Primary Structure: The linear sequence of amino acids.
  • Secondary Structure: Amylin tends to form alpha-helices and beta-sheets due to hydrogen bonding.
  • Tertiary Structure: The three-dimensional conformation is stabilized by hydrophobic interactions, disulfide bridges, and ionic bonds.

Data

The molecular weight of human amylin is approximately 4,200 Daltons. Its sequence includes several hydrophobic residues that facilitate aggregation under certain conditions, leading to amyloid fibril formation associated with diabetes complications.

Chemical Reactions Analysis

Reactions

Amylin undergoes several chemical reactions that are essential for its function:

  1. Formation of Amyloid Fibrils: Under physiological conditions, human amylin can aggregate into insoluble fibrils. This process involves:
    • Nucleation: Initial formation of small aggregates.
    • Elongation: Addition of monomers to these aggregates.
    • Maturation: Formation of stable fibrils.
  2. Interaction with Receptors: Amylin binds to specific receptors (such as the calcitonin receptor) on target cells, triggering intracellular signaling pathways that modulate glucose metabolism and appetite regulation.

Technical Details

These reactions can be studied using techniques such as circular dichroism spectroscopy for secondary structure analysis and fluorescence microscopy for observing fibril formation.

Mechanism of Action

Process

Amylin exerts its effects through several mechanisms:

  1. Slowing Gastric Emptying: By acting on receptors in the gastrointestinal tract, amylin delays the passage of food into the small intestine, leading to prolonged satiety.
  2. Inhibition of Glucagon Secretion: Amylin inhibits glucagon release from alpha cells in the pancreas, reducing hepatic glucose output.
  3. Central Nervous System Effects: Amylin acts on receptors in the brain to reduce appetite and increase energy expenditure.

Data

Studies have shown that administration of amylin analogs can improve glycemic control in patients with type 2 diabetes by mimicking these physiological actions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder when lyophilized.
  • Solubility: Soluble in aqueous solutions at physiological pH.
  • Stability: Sensitive to heat and acidic conditions; requires careful storage conditions (e.g., refrigeration).

Chemical Properties

  • Molecular Formula: C_151H_232N_44O_39S
  • pKa Values: Relevant for understanding its ionization state at physiological pH.
  • Thermal Stability: Decomposes at elevated temperatures; stability studies are essential for formulation development.

Relevant data indicate that amylin's stability can be affected by factors such as concentration and presence of other solutes.

Applications

Scientific Uses

  1. Diabetes Research: Amylin analogs are being studied for their potential in managing type 1 and type 2 diabetes by improving glycemic control and reducing postprandial hyperglycemia.
  2. Weight Management: Due to its appetite-suppressing effects, amylin has been investigated as a therapeutic target for obesity treatment.
  3. Neurodegenerative Disease Studies: Understanding amylin aggregation may provide insights into amyloid-related diseases such as Alzheimer's disease.
Biosynthesis and Post-Translational Processing of Proamylin

Enzymatic Cleavage Pathways in Proamylin Maturation

Amylin (islet amyloid polypeptide, IAPP) originates as an 89-amino acid preprohormone encoded on chromosome 12 in humans. Following translation, the 22-residue N-terminal signal peptide (amino acids 1-22: MGILKLQVFLIVLSVALNHLKA) is co-translationally cleaved in the endoplasmic reticulum (ER), yielding a 67-amino acid proamylin (proIAPP) peptide [3]. This initial processing event facilitates translocation into the ER lumen and is critical for subsequent maturation steps. Within the oxidizing environment of the ER, a conserved disulfide bond forms between Cys² and Cys⁷, creating a rigid loop structure essential for biological activity and structural stability [3] [6].

Proamylin is transported to the trans-Golgi network and packaged into immature secretory granules, where acidic pH and specific enzymatic machinery drive further proteolytic processing. The maturation cascade involves four sequential steps: (1) Endoproteolytic cleavage at dibasic residues by proprotein convertases; (2) Exoproteolytic trimming by carboxypeptidase E; (3) C-terminal amidation via peptidylglycine α-amidating monooxygenase (PAM). The final product is the 37-residue, C-terminally amidated, disulfide-bonded mature amylin hormone (sequence: KCNTATCATQRLANFLVHSSNNFGAILSSTNVGSNTY-NH₂), stored in secretory granules for co-release with insulin upon β-cell stimulation [1] [3].

Table 1: Key Enzymatic Cleavage Sites in Human Proamylin Maturation

Proamylin RegionCleavage SiteEnzyme ResponsibleResulting Fragment
N-terminalLys¹¹-Arg¹² (TPIESHQVEKR↓)Proprotein Convertase 2 (PC2)Removal of 11 N-terminal residues
C-terminalLys⁵¹-Arg⁵² (VGSNTYG↓KR)Proprotein Convertase 1/3 (PC1/3)Removal of 16 C-terminal residues
C-terminal basic residuesArg⁵², Lys⁵³Carboxypeptidase E (CPE)Exposure of C-terminal Gly³⁸
C-terminal modificationGly³⁸Peptidylglycine α-amidating monooxygenase (PAM)Conversion of Gly³⁸ to amidated Tyr³⁷

Role of Proprotein Convertases (PC1/3, PC2) and Carboxypeptidase E

The proprotein convertases PC1/3 and PC2 exhibit distinct but partially overlapping specificities in proamylin processing. PC2 predominantly cleaves at the N-terminal dibasic site (Lys¹¹-Arg¹²↓), while PC1/3 primarily targets the C-terminal dibasic site (Lys⁵¹-Arg⁵²↓) within proamylin [1] [3]. Both enzymes belong to the subtilisin-like serine protease family and require acidic pH (≈5.5-6.0) within immature secretory granules for optimal activity. Although PC1/3 demonstrates higher efficiency at the C-terminal site and PC2 at the N-terminal site, in vitro studies indicate cross-reactivity, suggesting compensatory mechanisms under physiological conditions [1].

Following endoproteolysis, the newly exposed C-terminal basic residues (Lys⁵², Arg⁵³) are sequentially removed by carboxypeptidase E (CPE), a zinc-dependent exopeptidase. This action generates the obligatory glycine-extended intermediate termed "amylin free acid" (sequence: KCNTATCATQRLANFLVHSSNNFGAILSSTNVGSNTY-Gly³⁸-OH). This intermediate serves as the direct substrate for the final maturation step [1] [3] [6].

The terminal modification is executed by the peptidylglycine α-amidating monooxygenase (PAM) complex, a two-enzyme system located within secretory granules. PAM first hydroxylates the C-terminal glycine of amylin free acid, followed by lyase cleavage, yielding the amidated Tyr³⁷ and releasing glyoxylate. This amidation is critical for amylin's biological activity, particularly its high-affinity binding to amylin receptors in the brainstem [3] [6]. The disulfide bond (Cys²-Cys⁷) remains intact throughout these processing steps, stabilized within the granule's oxidizing environment.

Defective Processing in Type 2 Diabetes: Accumulation of Free Acid Intermediate

In Type 2 Diabetes Mellitus (T2DM), increased metabolic demand creates β-cell stress characterized by insulin resistance-induced hypersecretion of both proinsulin and proamylin. This secretory overload overwhelms the enzymatic processing capacity within immature secretory granules, leading to impaired N-terminal cleavage of proamylin by PC2. Consequently, incompletely processed proamylin intermediates accumulate, particularly the glycine-extended amylin free acid (IAPP-Gly³⁸-OH) [1] [3].

Table 2: Proamylin Processing Intermediates and Amyloidogenic Potential

Peptide FormStructural FeaturesRelative Amyloidogenicity (pH 6, 37°C)Association with T2DM Pathology
Proamylin (1'-67')Dibasic sites intact, Disulfide bondedLowForms initial aggregation nuclei
Amylin+NT (1'-50')N-terminal extension presentLow-MediumDetected in intracellular deposits
Amylin free acid (1-37-Gly)Disulfide bonded, C-terminal Gly exposedMediumKey accumulating intermediate
Mature Amylin (1-37-NH₂)C-terminal amidated, Disulfide bondedHighMajor component of extracellular amyloid
Reduced AmylinDisulfide bond reducedMedium-HighNot naturally occurring

Biophysical studies reveal that while mature amidated amylin is highly amyloidogenic under conditions mimicking the secretory granule (pH 6.0, 37°C), the free acid form exhibits significantly reduced aggregation kinetics. Despite this reduced propensity, the free acid intermediate plays a critical role in T2DM pathogenesis through two mechanisms: First, it serves as a substrate for aberrant aggregation when its concentration increases due to impaired conversion to amidated amylin. Second, its accumulation reflects broader impairment in prohormone convertase activity (particularly PC2), leading to increased proportions of unprocessed or partially processed proamylin [1] [3].

The accumulation of proIAPP and the free acid intermediate creates a permissive environment for intracellular amyloid formation. These partially processed peptides can act as seeds for amyloid fibril nucleation, particularly under the acidic, high-calcium conditions of stressed β-cell secretory granules. In vitro aggregation assays demonstrate that although full-length amidated human amylin forms amyloid fibrils most rapidly, processing intermediates like the free acid form also undergo concentration-dependent aggregation, albeit with longer lag phases [1]. Crucially, intracellular amyloid deposits in diabetic islets contain significant quantities of these processing intermediates, suggesting their direct involvement in β-cell toxicity [1] [3].

The pathological cascade involves amyloid-induced β-cell apoptosis through membrane disruption, endoplasmic reticulum stress, and mitochondrial dysfunction. As β-cell mass declines, the metabolic burden on remaining cells intensifies, creating a vicious cycle of increasing proamylin production, worsening processing defects, and accelerated amyloid deposition. This ultimately manifests as the progressive β-cell failure characteristic of advanced T2DM [1] [3].

Table 3: Enzymatic Deficiencies in Proamylin Processing During T2DM

EnzymeNormal FunctionDeficiency in T2DMConsequence
PC2Cleaves N-terminal (Lys¹¹-Arg¹²) of proamylinReduced activity/overwhelmed by hypersecretionAccumulation of N-terminally extended intermediates
PC1/3Cleaves C-terminal (Lys⁵¹-Arg⁵²) of proamylinPartially compromisedReduced C-terminal cleavage efficiency
CPERemoves C-terminal Lys/Arg residuesSecondary impairmentDelayed generation of glycine-extended substrate for PAM
PAMCatalyzes C-terminal amidationSubstrate (amylin free acid) accumulationIncreased proportion of non-amidated amylin

Properties

Product Name

Amylin, human, free acid

Molecular Formula

C165H258N50O55S2

Molecular Weight

3904.3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.